1-(3-Methylbenzyl)azetidine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Methylbenzyl)azetidine can be synthesized through various methods. One common approach involves the reaction of 3-methylbenzylamine with a suitable azetidine precursor under controlled conditions. The reaction typically requires a base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, followed by cyclization to form the azetidine ring .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or copper may be employed to facilitate the cyclization reaction. The use of microwave-assisted synthesis can also enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methylbenzyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the azetidine ring to a more saturated amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Saturated amines.
Substitution: Functionalized azetidines with various substituents at the benzyl group.
Scientific Research Applications
1-(3-Methylbenzyl)azetidine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 1-(3-Methylbenzyl)azetidine involves its interaction with specific molecular targets. The ring strain of the azetidine moiety facilitates its binding to enzymes and receptors, potentially inhibiting their activity. The benzyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Azetidine: The parent compound with no substituents.
2-Methylazetidine: A methyl group substituted at the second position of the azetidine ring.
3-Benzylazetidine: A benzyl group substituted at the third position of the azetidine ring.
Uniqueness: 1-(3-Methylbenzyl)azetidine is unique due to the presence of both a methyl group and a benzyl group, which impart distinct steric and electronic effects. These substituents can influence the compound’s reactivity, stability, and biological activity, making it a valuable molecule for various applications .
Properties
Molecular Formula |
C11H15N |
---|---|
Molecular Weight |
161.24 g/mol |
IUPAC Name |
1-[(3-methylphenyl)methyl]azetidine |
InChI |
InChI=1S/C11H15N/c1-10-4-2-5-11(8-10)9-12-6-3-7-12/h2,4-5,8H,3,6-7,9H2,1H3 |
InChI Key |
ZSJQCHJZLTTXGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCC2 |
Origin of Product |
United States |
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